molecular formula C10H13ClN2O2 B3276335 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 639478-57-2

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No. B3276335
Key on ui cas rn: 639478-57-2
M. Wt: 228.67 g/mol
InChI Key: BUEZWGSXVIIUKR-UHFFFAOYSA-N
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Patent
US07098235B2

Procedure details

A mixture of 3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril (5.7 g) and 6 M aqueous hydrochloric acid (75 mL) was refluxed for 6 h. This mixture was evaporated to a solid which was triturated with acetonitrile. Filtration provided 3-amino-5-methoxy-3,4-dihydrocarbostyril hydrochloride (3.8 g, mp 301–302° C. with decomp.) as gray crystals. The free base, 3-amino-5-methoxy-3,4-dihydrocarbostyril, was prepared by ion exchange on an SCX column (United Chemical Technologies, CLEAN-UP Extraction Column, sorbent CUBCX1HL, Synthesis 1997, 553–558) by loading in methanol and eluting with methanol, followed by 2 M methanolic ammonia. The ammonia containing eluant was evaporated to provide 3-amino-5-methoxy-3,4-dihydrocarbostyril.
Name
3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N[NH:5][C:6]1(C(OCC)=O)[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[O:16][CH3:17])[NH:8][C:7]1=[O:18])(=O)C.[ClH:24]>>[ClH:24].[NH2:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[O:16][CH3:17])[NH:8][C:7]1=[O:18] |f:2.3|

Inputs

Step One
Name
3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril
Quantity
5.7 g
Type
reactant
Smiles
C(C)(=O)NNC1(C(NC2=CC=CC(=C2C1)OC)=O)C(=O)OCC
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
This mixture was evaporated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1C(NC2=CC=CC(=C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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